Trrap-IN-1
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Overview
Description
Preparation Methods
The synthesis of Trrap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Chemical Reactions Analysis
Trrap-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trrap-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a research tool to study the interaction between MYC and TRRAP.
Biology: Employed in studies related to cell signaling and gene expression.
Medicine: Investigated for its potential anti-tumor properties and its role in cancer research.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mechanism of Action
Trrap-IN-1 exerts its effects by inhibiting the interaction between MYC and TRRAP. This inhibition disrupts the MYC:TRRAP signaling pathway, which is crucial for the proliferation and survival of cancer cells. The compound targets specific molecular pathways involved in cell growth and apoptosis, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Trrap-IN-1 is unique compared to other similar compounds due to its specific inhibition of the MYC:TRRAP interaction. Similar compounds include other MYC inhibitors and TRRAP inhibitors, but this compound stands out for its potency and specificity . Some similar compounds are:
MYC-IN-1: Another MYC inhibitor with different molecular targets.
TRRAP-IN-2: A TRRAP inhibitor with a different mechanism of action.
Properties
Molecular Formula |
C20H20O4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(6aR,11aR)-4-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-15-19(14)23-10-16-13-6-4-12(21)9-18(13)24-20(15)16/h3-4,6-9,16,20-22H,5,10H2,1-2H3/t16-,20-/m0/s1 |
InChI Key |
QKYUTKLCEVEMIE-JXFKEZNVSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=CC(=C4)O)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.